Antibiotic GE2270, specifically GE2270 A, is a thiazole peptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits significant antibacterial activity against Gram-positive bacteria and anaerobes by inhibiting bacterial protein synthesis. The molecular formula of GE2270 A is , with a molecular weight of approximately 1289 daltons. The compound's structure includes multiple thiazole rings and a cyclic polypeptide, which contribute to its unique biological properties and mechanism of action .
GE2270 A is derived from the fermentation of Planobispora rosea, a soil-dwelling bacterium known for producing various bioactive compounds. This antibiotic belongs to the class of thiopeptides, which are characterized by their complex structures featuring thiazole rings. Thiopeptides are notable for their potent antibacterial properties and are classified under peptide antibiotics .
The synthesis of GE2270 A involves both natural extraction and combinatorial chemistry techniques. Initially, it was isolated from cultures of Planobispora rosea. Subsequent studies have focused on modifying its structure to enhance its antibacterial efficacy. Various synthetic routes have been explored, including chemical modifications to the A-ring and other structural components to create derivatives with improved solubility and activity against resistant bacterial strains .
The synthesis typically employs methods such as:
The molecular structure of GE2270 A features a complex arrangement of amino acids forming a cyclic peptide with multiple thiazole rings. The presence of six chiral centers adds to its structural complexity. The compound's detailed structural analysis has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
GE2270 A undergoes several chemical reactions that influence its stability and activity. Notably, it can be hydrolyzed under acidic conditions, leading to the formation of various degradation products that retain some biological activity. The primary hydrolysis product has a molecular weight of 634 daltons, which is crucial for understanding its pharmacodynamics .
The reactions can be characterized as follows:
The mechanism by which GE2270 A exerts its antibacterial effects involves binding to the bacterial ribosome, disrupting protein synthesis. This inhibition occurs at the level of translation, where the antibiotic interferes with the assembly of amino acids into proteins essential for bacterial growth and survival.
Research indicates that GE2270 A targets specific sites within the ribosomal RNA or associated proteins, effectively halting protein production in sensitive bacterial strains . This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus.
GE2270 A is typically presented as a white to off-white powder. Its solubility in various solvents varies, which can affect its application in therapeutic settings.
Relevant analytical data include spectroscopic readings from ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy, confirming the presence of characteristic functional groups associated with thiazole peptides .
GE2270 A has potential applications in both clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4